molecular formula C17H19ClN2O2 B1388922 N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide CAS No. 1020054-95-8

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide

Cat. No.: B1388922
CAS No.: 1020054-95-8
M. Wt: 318.8 g/mol
InChI Key: KCOBPZBRFFEHPR-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a chlorophenyl group, and a methylphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-amino-4-chlorophenylamine with 3-methylphenol to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Compounds with substituted phenyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may serve as a building block for the synthesis of advanced materials.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.

Industry:

    Polymer Synthesis: Utilized in the production of specialty polymers.

    Coatings and Adhesives: Employed in the formulation of advanced coatings and adhesives.

Mechanism of Action

The mechanism by which N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, leading to alterations in cellular functions.

Comparison with Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-3-(3-methylphenoxy)-propanamide
  • N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide

Comparison:

  • Structural Differences: The position of the methyl group and the length of the carbon chain differentiate these compounds.
  • Unique Properties: N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide may exhibit unique reactivity and binding properties due to its specific structure.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-3-16(22-13-6-4-5-11(2)9-13)17(21)20-12-7-8-14(18)15(19)10-12/h4-10,16H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOBPZBRFFEHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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